molecular formula C9H11NO3 B3009523 (1R)-1-(3-nitrophenyl)propan-1-ol CAS No. 286934-41-6

(1R)-1-(3-nitrophenyl)propan-1-ol

Cat. No.: B3009523
CAS No.: 286934-41-6
M. Wt: 181.191
InChI Key: LSEJDXFJBNGGBI-SECBINFHSA-N
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Description

(1R)-1-(3-nitrophenyl)propan-1-ol is an organic compound characterized by a nitrophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-nitrophenyl)propan-1-ol typically involves the reduction of (1R)-1-(3-nitrophenyl)propan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This method is efficient and can be scaled up for large-scale production. The use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure is common in this process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (1R)-1-(3-nitrophenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), iron (Fe) and hydrochloric acid (HCl), palladium on carbon (Pd/C) with hydrogen gas (H2)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: (1R)-1-(3-nitrophenyl)propan-1-one

    Reduction: (1R)-1-(3-aminophenyl)propan-1-ol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

(1R)-1-(3-nitrophenyl)propan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor to bioactive molecules.

    Material Science: It is used in the development of novel materials with specific properties.

    Analytical Chemistry: The compound is used as a standard or reference material in various analytical techniques.

Mechanism of Action

The mechanism of action of (1R)-1-(3-nitrophenyl)propan-1-ol depends on its specific application. In medicinal chemistry, its effects are mediated through interactions with biological targets, such as enzymes or receptors. The nitrophenyl group can participate in various biochemical pathways, influencing the compound’s activity and potency.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-nitrophenyl)propan-1-ol
  • (1R)-1-(2-nitrophenyl)propan-1-ol
  • (1R)-1-(3-aminophenyl)propan-1-ol

Uniqueness

(1R)-1-(3-nitrophenyl)propan-1-ol is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

(1R)-1-(3-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEJDXFJBNGGBI-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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